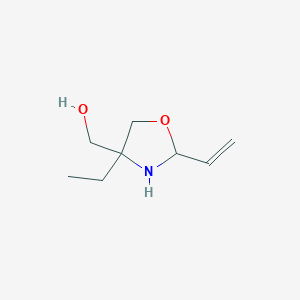
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. This particular compound is characterized by the presence of an ethenyl group at the second position, an ethyl group at the fourth position, and a hydroxymethyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. One common method involves the condensation of 2-ethenyl-4-ethyl-1,3-oxazolidine with formaldehyde in the presence of a catalyst. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethenyl-4-ethyl-1,3-oxazolidin-4-carboxylic acid.
Reduction: Formation of 2-ethyl-4-ethyl-1,3-oxazolidin-4-yl)methanol.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the peptidyl transferase center of the ribosome.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Cycloserine: A structural analog with antibacterial properties but a different mechanism of action.
Uniqueness
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61540-51-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2-ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,7,9-10H,1,4-6H2,2H3 |
Clave InChI |
LQEFIKPVESPEJT-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(N1)C=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


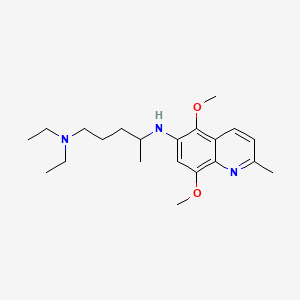
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
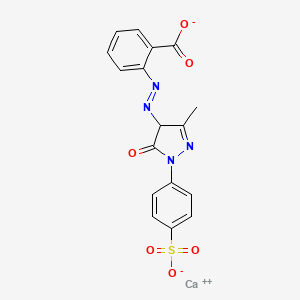
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
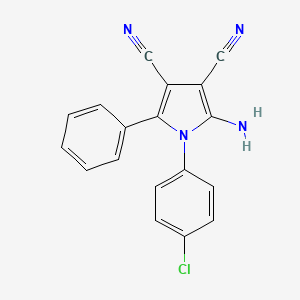
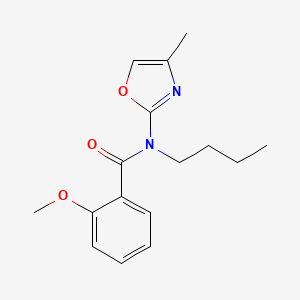
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
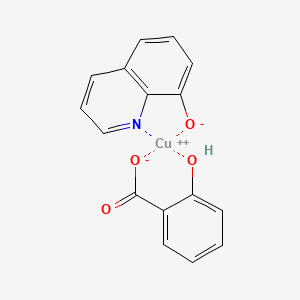
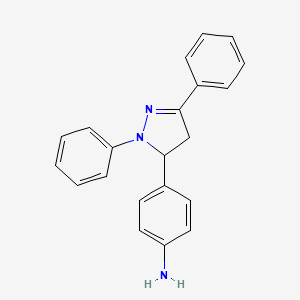
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

